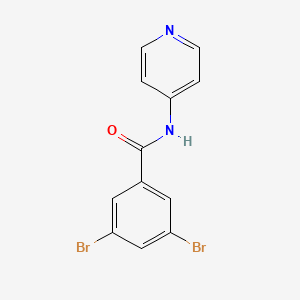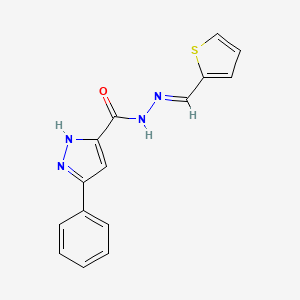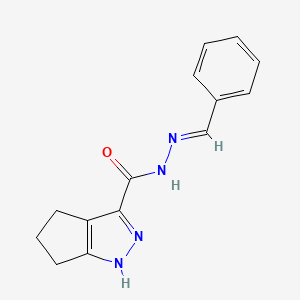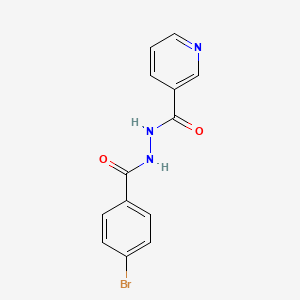![molecular formula C22H14Cl4N2O B11993462 9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993462.png)
9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a fused benzoxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and chlorination reactions under controlled conditions. Common reagents used in these steps include chlorinating agents like thionyl chloride and catalysts such as Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to remove chlorine atoms or reduce double bonds.
Substitution: Chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological responses. The pathways involved often depend on the specific application and the nature of the interaction with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthyl N-(4-chlorophenyl)carbamate
- 3,4-Dichlorophenyl N-(3-chlorophenyl)carbamate
- N-(2,4-Dichlorophenyl)acetamide
Uniqueness
Compared to these similar compounds, 9-Chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its fused benzoxazine ring structure, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C22H14Cl4N2O |
|---|---|
Molekulargewicht |
464.2 g/mol |
IUPAC-Name |
9-chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H14Cl4N2O/c23-13-3-1-12(2-4-13)19-11-20-17-9-14(24)6-8-21(17)29-22(28(20)27-19)16-7-5-15(25)10-18(16)26/h1-10,20,22H,11H2 |
InChI-Schlüssel |
SGHXTAOJUFVMPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Cl)C5=C(C=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Bromo-2-(4-bromophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol](/img/structure/B11993383.png)
![4-[(1E)-1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-2-bromo-1-methoxybenzene](/img/structure/B11993397.png)
![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide](/img/structure/B11993400.png)
![N-cyclohexyl-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B11993403.png)

![Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11993430.png)

![N'-[(E)-1-(3-Nitrophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11993437.png)

![4-Methyl-N-[2,2,2-trichloro-1-(3-methoxy-propylamino)-ethyl]-benzamide](/img/structure/B11993446.png)




